molecular formula C11H9Cl3N2O B15062730 3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine CAS No. 669081-83-8

3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine

Cat. No.: B15062730
CAS No.: 669081-83-8
M. Wt: 291.6 g/mol
InChI Key: TWNZJFCILWBZHH-UHFFFAOYSA-N
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Description

3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chlorine atoms and an allyloxy group in its structure makes it a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6,7-trichloroimidazo[1,2-a]pyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove chlorine atoms or modify the allyloxy group.

    Substitution: Chlorine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while substitution of chlorine atoms can result in various functionalized derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases like tuberculosis and cancer.

    Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A class of compounds with similar core structures but different substituents.

    Pyridazine: Another nitrogen-containing heterocycle with diverse biological activities.

    Pyrazole: A five-membered ring compound with nitrogen atoms, known for its medicinal properties.

Uniqueness

3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine is unique due to the presence of multiple chlorine atoms and an allyloxy group, which confer specific chemical and biological properties

Properties

CAS No.

669081-83-8

Molecular Formula

C11H9Cl3N2O

Molecular Weight

291.6 g/mol

IUPAC Name

2,6,7-trichloro-3-(prop-2-enoxymethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H9Cl3N2O/c1-2-3-17-6-9-11(14)15-10-4-7(12)8(13)5-16(9)10/h2,4-5H,1,3,6H2

InChI Key

TWNZJFCILWBZHH-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1=C(N=C2N1C=C(C(=C2)Cl)Cl)Cl

Origin of Product

United States

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